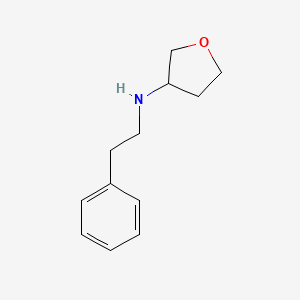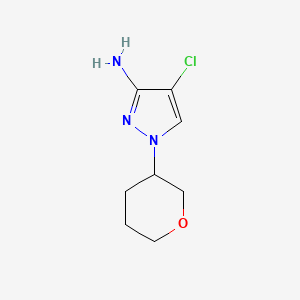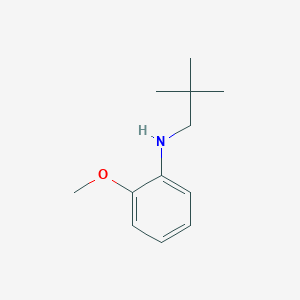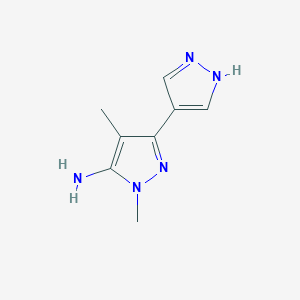![molecular formula C8H5ClINS B13059432 7-Chloro-6-iodo-2-methylbenzo[d]thiazole](/img/structure/B13059432.png)
7-Chloro-6-iodo-2-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-iodo-2-methylbenzo[d]thiazole is a heterocyclic organic compound. Its chemical formula is C₈H₅ClINS, and it has a molecular weight of 309.55 g/mol. The compound features a benzothiazole ring system with chlorine and iodine substituents. Although it may not be widely recognized, its unique structure makes it an intriguing subject for scientific exploration .
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole. One common approach involves the reaction of 2-methylbenzo[d]thiazole with iodine and chlorine sources. The exact conditions may vary, but a typical procedure involves heating the reactants in an appropriate solvent (such as acetic acid) to form the desired product.
Industrial Production:
While industrial-scale production methods are not extensively documented, researchers and chemical manufacturers often employ modified versions of laboratory-scale procedures. Optimization for yield, safety, and cost-effectiveness is crucial in large-scale synthesis.
Analyse Des Réactions Chimiques
7-Chloro-6-iodo-2-methylbenzo[d]thiazole can participate in various chemical reactions:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the presence of halogens (chlorine and iodine). Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: The compound may be subject to oxidation or reduction processes, leading to the formation of different functional groups.
Ring Closure Reactions: The benzothiazole ring system can participate in cyclization reactions, yielding fused heterocyclic compounds.
Major products from these reactions include derivatives with altered halogen substituents or additional functional groups.
Applications De Recherche Scientifique
7-Chloro-6-iodo-2-methylbenzo[d]thiazole finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development. Modifications to its structure may lead to novel pharmaceutical agents.
Biological Studies: The compound’s interactions with biological targets (such as enzymes or receptors) are investigated. It may exhibit antimicrobial, antiviral, or anticancer properties.
Materials Science: Its unique structure makes it interesting for materials applications, including organic electronics and sensors.
Mécanisme D'action
The precise mechanism by which 7-Chloro-6-iodo-2-methylbenzo[d]thiazole exerts its effects depends on its specific application. It may interfere with cellular processes, enzyme activity, or signal transduction pathways. Further research is needed to elucidate its detailed mode of action.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzothiazoles, such as 2-methylbenzo[d]thiazole . further exploration is necessary to identify more closely related analogs.
Propriétés
Formule moléculaire |
C8H5ClINS |
|---|---|
Poids moléculaire |
309.56 g/mol |
Nom IUPAC |
7-chloro-6-iodo-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClINS/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,1H3 |
Clé InChI |
CFKVQNKGSCJGEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C(=C(C=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)


![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)






